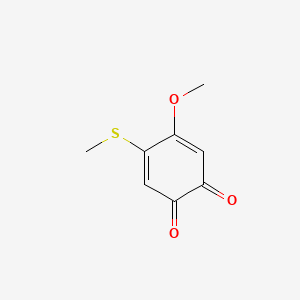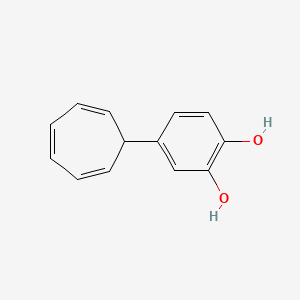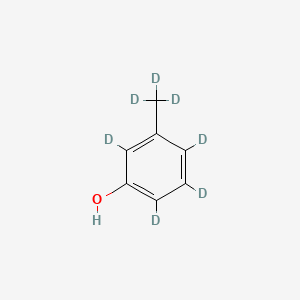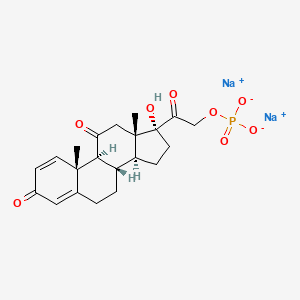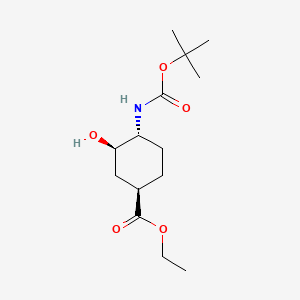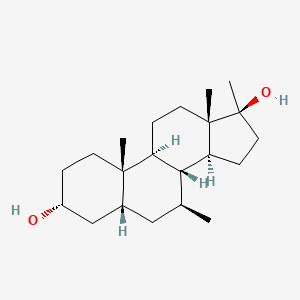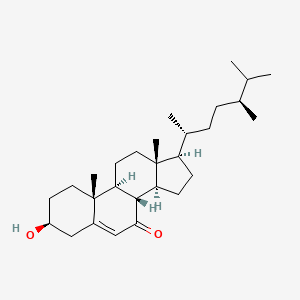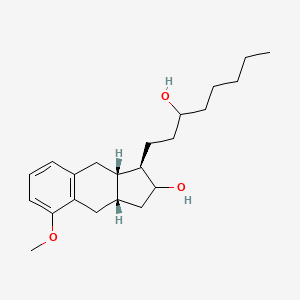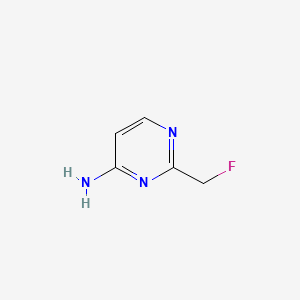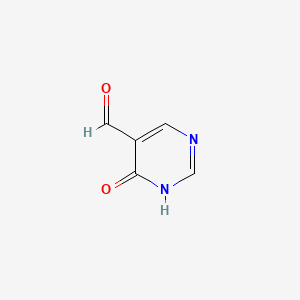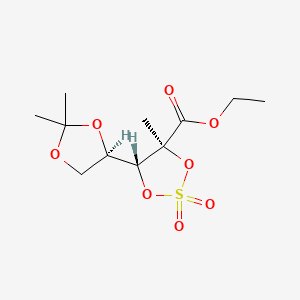![molecular formula C6H14N2O2 B580224 L-LYSINE, [14C(U)]- CAS No. 18746-72-0](/img/new.no-structure.jpg)
L-LYSINE, [14C(U)]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, [14C(U)]- is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and other cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
L-Lysine, [14C(U)]- can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon source labeled with carbon-14, such as glucose or acetate. The fermentation process involves the conversion of the labeled carbon source into L-lysine, which is then purified to obtain the radiolabeled compound .
Industrial Production Methods
The industrial production of L-lysine, [14C(U)]- typically involves large-scale fermentation processes. The fermentation reactor is operated under controlled conditions to maximize the yield of L-lysine. After fermentation, the product is extracted and purified using techniques such as ion exchange chromatography and crystallization .
化学反应分析
Types of Reactions
L-Lysine, [14C(U)]- undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form pipecolic acid and other metabolites.
Reduction: Reduction reactions can convert L-lysine into its corresponding amine derivatives.
Substitution: L-lysine can react with aldehydes to form imines (Schiff bases), which can be further reduced to secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or cyanoborohydride are used.
Substitution: Aldehydes are used in the presence of acidic or basic catalysts to form imines.
Major Products
Oxidation: Pipecolic acid, saccharopine, and α-aminoadipate.
Reduction: Various amine derivatives.
Substitution: Imines and secondary amines.
科学研究应用
L-Lysine, [14C(U)]- has numerous applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of enzymatic reactions involving lysine.
Biology: Helps trace metabolic pathways and understand protein synthesis and degradation.
Medicine: Used in research on lysine metabolism disorders and the development of therapeutic agents.
Industry: Employed in the production of animal feed supplements and pharmaceuticals
作用机制
L-Lysine, [14C(U)]- exerts its effects by participating in various biochemical pathways. It is incorporated into proteins during translation and can be metabolized into other compounds such as pipecolic acid and saccharopine. The radiolabel allows researchers to track the movement and transformation of lysine within cells and tissues .
相似化合物的比较
L-Lysine, [14C(U)]- can be compared with other radiolabeled amino acids such as:
L-Arginine, [14C(U)]-: Another essential amino acid labeled with carbon-14, used to study arginine metabolism.
L-Leucine, [14C(U)]-: Used to investigate protein synthesis and degradation.
L-Methionine, [14C(U)]-: Utilized in research on methylation processes and sulfur metabolism
L-Lysine, [14C(U)]- is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways, making it a valuable tool in biochemical and physiological research.
属性
CAS 编号 |
18746-72-0 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
148.18 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino(114C)hexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i6+2 |
InChI 键 |
KDXKERNSBIXSRK-BXQGICHFSA-N |
SMILES |
C(CCN)CC(C(=O)O)N |
手性 SMILES |
C(CCN)C[C@@H]([14C](=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


